Aqueous Solubility: Ammonium Salt vs. Free Acid (Benzadox)
The ammonium salt form of benzamidooxyacetic acid demonstrates significantly enhanced aqueous solubility compared to its free acid counterpart. The ammonium salt achieves a water solubility of at least 25 mg/mL (25 g/L), as confirmed by direct experimental observation [1]. In contrast, the free acid (Benzadox, CAS 5251-93-4) exhibits a solubility of only 1.6% w/w at 20°C, corresponding to approximately 16 g/L [2]. This approximately 1.6-fold increase in aqueous solubility is directly attributable to the ionic character of the ammonium carboxylate moiety, enhancing hydration and dissolution kinetics [3].
| Evidence Dimension | Water solubility at 20°C |
|---|---|
| Target Compound Data | ≥25 mg/mL (≥25 g/L) |
| Comparator Or Baseline | Benzamidooxyacetic acid (free acid, CAS 5251-93-4): 1.6% w/w, ~16 g/L |
| Quantified Difference | Approximately 1.6-fold higher solubility for the ammonium salt |
| Conditions | Ambient temperature (~20°C), neutral pH, static dissolution |
Why This Matters
Higher aqueous solubility enables more concentrated stock solutions, reduces organic co-solvent requirements, and improves dosing accuracy in in vitro enzymatic and cell-based assays.
- [1] Chemistry StackExchange. Revision 30f41ec1: Solubility of ammonium benzamidooxyacetate (≥25 mg/mL in water). Retrieved from https://chemistry.stackexchange.com/revisions/30f41ec1-c98e-496f-a7f6-b3578a399e7d/view-source. View Source
- [2] ichemistry.cn. CAS:5251-93-4 (Benzadox) properties: solubility 1.6% in water at 20°C. Retrieved from https://www.ichemistry.cn. View Source
- [3] PubChem. Ammonium benzamidooxyacetate (CID 21321). Computed physicochemical properties including hydrogen bond donor/acceptor counts and topological polar surface area (79.5 Ų). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21321. View Source
